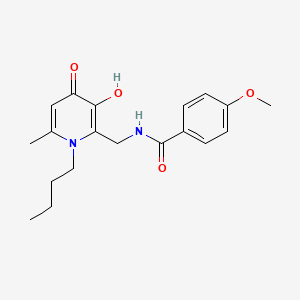
Antibacterial synergist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial synergist 1 is a compound known for its ability to enhance the effectiveness of antibiotics against resistant bacterial strains. It is particularly effective against biofilm-forming bacteria, which are often more resistant to conventional antibiotics. This compound has shown promise in overcoming antibiotic resistance, making it a valuable tool in the fight against multidrug-resistant bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial synergist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of specific reagents and catalysts to achieve the desired chemical transformations. For example, the synthesis may start with the preparation of a precursor compound, followed by a series of reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves optimizing reaction parameters such as temperature, pressure, and pH to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial synergist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions, including reflux and ambient temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may yield reduced derivatives, and substitution may yield substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Antibacterial synergist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on bacterial biofilms and its potential to disrupt quorum sensing in bacteria.
Medicine: Investigated for its potential to enhance the efficacy of antibiotics and overcome antibiotic resistance in clinical settings.
Mécanisme D'action
The mechanism of action of antibacterial synergist 1 involves multiple pathways:
Disruption of Biofilms: It inhibits the formation of bacterial biofilms, which are protective layers that bacteria form to shield themselves from antibiotics.
Quorum Sensing Inhibition: It interferes with the quorum sensing mechanisms of bacteria, which are communication pathways that regulate gene expression and virulence factors.
Synergistic Effects: It enhances the activity of antibiotics by increasing their penetration into bacterial cells and disrupting bacterial cell membranes.
Comparaison Avec Des Composés Similaires
Antibacterial synergist 1 can be compared with other similar compounds, such as:
Echinatin: Another antibacterial synergist that inhibits quorum sensing and biofilm formation in bacteria.
Ginkgetin: Known for its antibiofilm and antibacterial synergist properties against Escherichia coli.
Nisin-Citric Acid Complex: A synergistic antimicrobial system used in food and drug preservation.
Uniqueness: this compound is unique due to its potent ability to inhibit biofilm formation and quorum sensing, making it highly effective against resistant bacterial strains. Its versatility in various scientific research applications further distinguishes it from other compounds .
Propriétés
Formule moléculaire |
C19H24N2O4 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
N-[(1-butyl-3-hydroxy-6-methyl-4-oxopyridin-2-yl)methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-4-5-10-21-13(2)11-17(22)18(23)16(21)12-20-19(24)14-6-8-15(25-3)9-7-14/h6-9,11,23H,4-5,10,12H2,1-3H3,(H,20,24) |
Clé InChI |
ASJNWOPCCOKNCL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C(=CC(=O)C(=C1CNC(=O)C2=CC=C(C=C2)OC)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















